molecular formula C23H22ClN3O3 B2533260 Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate CAS No. 1358236-84-6

Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate

Cat. No.: B2533260
CAS No.: 1358236-84-6
M. Wt: 423.9
InChI Key: TUERKFHULWTRJB-UHFFFAOYSA-N
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Description

Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate is a complex organic compound that features a quinoline core, a pyrrolidine ring, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which is then functionalized with a pyrrolidine ring and an ethyl benzoate group. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolidine Ring: This step involves the reaction of the quinoline derivative with pyrrolidine-1-carbonyl chloride under basic conditions to form the pyrrolidine-1-carbonyl quinoline intermediate.

    Attachment of the Ethyl Benzoate Group: The final step involves the reaction of the intermediate with ethyl 3-aminobenzoate under coupling conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the quinoline ring, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring may enhance binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione, which are used in various medicinal applications.

Uniqueness

Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate is unique due to its combination of a quinoline core, a pyrrolidine ring, and an ethyl benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-[[6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-2-30-23(29)15-6-5-7-17(12-15)26-21-18-13-16(24)8-9-20(18)25-14-19(21)22(28)27-10-3-4-11-27/h5-9,12-14H,2-4,10-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUERKFHULWTRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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